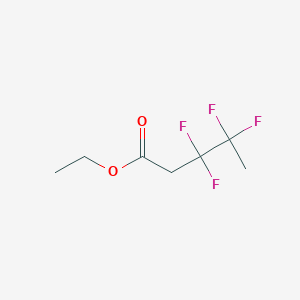

Ethyl 3,3,4,4-tetrafluoropentanoate

CAS No.:

Cat. No.: VC18098150

Molecular Formula: C7H10F4O2

Molecular Weight: 202.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10F4O2 |

|---|---|

| Molecular Weight | 202.15 g/mol |

| IUPAC Name | ethyl 3,3,4,4-tetrafluoropentanoate |

| Standard InChI | InChI=1S/C7H10F4O2/c1-3-13-5(12)4-7(10,11)6(2,8)9/h3-4H2,1-2H3 |

| Standard InChI Key | JMAVRMVZKXHXBT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C(C)(F)F)(F)F |

Introduction

Synthesis and Applications

The synthesis of fluorinated compounds like ethyl 3,3,4,4-tetrafluoropentanoate typically involves fluorination reactions, which can be challenging due to the high reactivity of fluorine. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Applications

Fluorinated esters can serve as building blocks for the synthesis of biologically active compounds. Their fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, making them more effective in biological systems.

Related Compounds and Research Findings

While specific research on ethyl 3,3,4,4-tetrafluoropentanoate is limited, related fluorinated compounds have been extensively studied. For example, ethyl 4,4,4-trifluoroacetoacetate is a well-documented compound used in organic synthesis due to its trifluoromethyl group, which provides unique reactivity .

| Compound | Molecular Formula | Boiling Point | Density |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | Not Available | Not Available |

| Ethyl 5-(3,4,5-trifluoro-phenoxy)pentanoate | C13H15F3O3 | 305.5±42.0 °C (Predicted) | 1.208±0.06 g/cm3 |

| 4,4,4-trifluoro-2-propyl-3-oxobutyric acid ethyl ester | C9H13F3O3 | 204.4 °C at 760 mmHg | 1.163 g/cm3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume